(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14791476
InChI: InChI=1S/C22H24N4O3/c1-29-19-7-4-6-17-20(19)24-15-18(21(17)27)22(28)26-13-11-25(12-14-26)10-8-16-5-2-3-9-23-16/h2-7,9,15H,8,10-14H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol

(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14791476

Molecular Formula: C22H24N4O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
IUPAC Name 8-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one
Standard InChI InChI=1S/C22H24N4O3/c1-29-19-7-4-6-17-20(19)24-15-18(21(17)27)22(28)26-13-11-25(12-14-26)10-8-16-5-2-3-9-23-16/h2-7,9,15H,8,10-14H2,1H3,(H,24,27)
Standard InChI Key GBRCSHNKMRDNMF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

The structural architecture of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is defined by three key components:

  • A quinoline core substituted at the 4-position with a hydroxyl group and the 8-position with a methoxy group.

  • A piperazine ring linked to the quinoline via a carbonyl group at the 3-position.

  • A pyridine ring connected to the piperazine through a two-carbon ethyl chain .

This arrangement creates a planar quinoline system fused with a flexible piperazine-pyridine tail, enabling diverse binding interactions. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding capacity, while the piperazine and pyridine moieties contribute to basicity and potential receptor engagement.

Molecular Properties Table

PropertyValueSource
Molecular FormulaC22H24N4O3C_{22}H_{24}N_4O_3
Molecular Weight392.5 g/mol
IUPAC Name8-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one
SMILESCOC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4
InChIKeyGBRCSHNKMRDNMF-UHFFFAOYSA-N
PubChem CID91639706

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves a multi-step strategy:

  • Quinoline Core Formation: The 8-methoxyquinoline scaffold is constructed via the Skraup or Doebner-Miller reaction, introducing hydroxyl and methoxy groups at positions 4 and 8, respectively.

  • Piperazine Functionalization: The piperazine ring is alkylated with 2-(pyridin-2-yl)ethyl bromide, forming the 4-[2-(pyridin-2-yl)ethyl]piperazine intermediate.

  • Coupling Reaction: A carbonyl bridge is established between the quinoline and piperazine using carbodiimide-mediated amide bond formation.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and coupling efficiency.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) ensure synthetic fidelity.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the quinoline and pyridine rings to optimize potency.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models to establish safety margins.

  • Pharmacokinetic Optimization: Enhancing oral bioavailability through prodrug strategies or nanoencapsulation.

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